molecular formula C12H13NO3 B12845585 ethyl 5-methoxy-1H-indole-7-carboxylate

ethyl 5-methoxy-1H-indole-7-carboxylate

Cat. No.: B12845585
M. Wt: 219.24 g/mol
InChI Key: FURZIEDHECYMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methoxy-1H-indole-7-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-1H-indole-7-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a methoxy-substituted phenylhydrazine and an appropriate ester-substituted aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1H-indole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-hydroxy-1H-indole-7-carboxylate.

    Reduction: Formation of ethyl 5-methoxy-1H-indole-7-methanol.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Ethyl 5-methoxy-1H-indole-7-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-1H-indole-7-carboxylate involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific biological context and the modifications made to the indole structure.

Comparison with Similar Compounds

Ethyl 5-methoxy-1H-indole-7-carboxylate can be compared with other indole derivatives such as:

  • Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate
  • Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • Methyl indole-5-carboxylate

These compounds share the indole core but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Biological Activity

Ethyl 5-methoxy-1H-indole-7-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

This compound features a methoxy group at the 5-position and a carboxylate ester at the 7-position of the indole ring. Its molecular formula is C12_{12}H13_{13}N1_{1}O3_{3}, with a molecular weight of approximately 233.26 g/mol. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound can bind with high affinity to multiple receptors, leading to significant alterations in cellular processes and influencing pathways such as apoptosis and cell proliferation . The mechanisms include:

  • Cytotoxic Effects : Induces apoptosis in cancer cells through ROS generation.
  • Antiviral Activity : Potential inhibition of viral replication pathways.
  • Anti-inflammatory Properties : Modulation of inflammatory mediators.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50_{50} values in the nanomolar range, indicating potent activity against cancer cells.

Cell Line IC50_{50} (µM)
MCF-7 (breast cancer)20.1
A549 (lung cancer)14
HCT116 (colon cancer)22

These results suggest that this compound may interfere with tubulin polymerization and induce oxidative stress, leading to cytotoxicity in cancer cells .

Antiviral Activity

The compound has been explored for its antiviral properties, particularly against RNA viruses. Preliminary data indicate its potential to inhibit viral replication, making it a candidate for further investigation in antiviral drug development.

Study on Anticancer Effects

In a study published in Journal of Medicinal Chemistry, this compound was tested against several human cancer cell lines. The results demonstrated that the compound effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

Research on Antiviral Properties

Another study focused on the antiviral efficacy of this compound against influenza viruses. The findings suggested that the compound could inhibit viral entry into host cells, showcasing its potential as a therapeutic agent against viral infections.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 5-methoxy-1H-indole-7-carboxylate

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-9(15-2)6-8-4-5-13-11(8)10/h4-7,13H,3H2,1-2H3

InChI Key

FURZIEDHECYMTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)OC)C=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.